
Trimethylsilyloxyborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyloxyborane is an organosilicon compound characterized by the presence of a trimethylsilyl group bonded to a boron atom through an oxygen atom. This compound is notable for its unique chemical properties and its utility in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Trimethylsilyloxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with a boron-containing compound under controlled conditions. For instance, the reaction of trimethylsilyl chloride with sodium borohydride in the presence of a suitable solvent can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Trimethylsilyloxyborane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organosilicon compounds.
科学研究应用
Trimethylsilyloxyborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: It can be employed in the synthesis of biologically active molecules.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which trimethylsilyloxyborane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations.
相似化合物的比较
Trimethylsilyloxyborane can be compared with other similar compounds, such as:
Trimethylsilyl chloride: Used in similar substitution reactions but lacks the boron component.
Trimethylsilyl cyanide: Utilized in organic synthesis but has different reactivity due to the presence of the cyanide group.
Trimethylsilyl trifluoromethanesulfonate: Known for its strong electrophilic properties.
The uniqueness of this compound lies in its ability to participate in a diverse array of chemical reactions, making it a versatile reagent in both research and industrial applications.
属性
CAS 编号 |
920033-99-4 |
|---|---|
分子式 |
C3H9BOSi |
分子量 |
100.00 g/mol |
InChI |
InChI=1S/C3H9BOSi/c1-6(2,3)5-4/h1-3H3 |
InChI 键 |
RNMIZTZHXJRWFT-UHFFFAOYSA-N |
规范 SMILES |
[B]O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


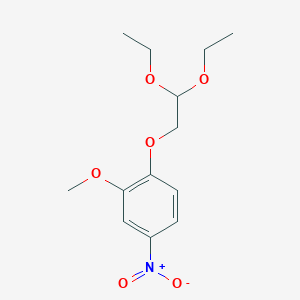

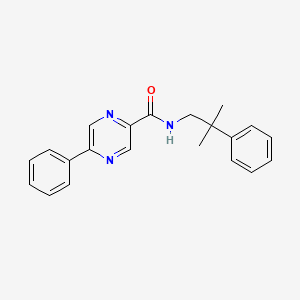
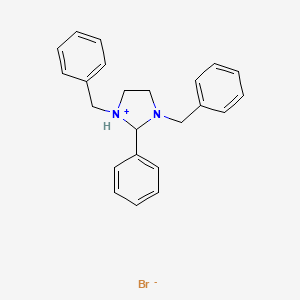
![Methyl 6-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoate](/img/structure/B14182340.png)
![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)
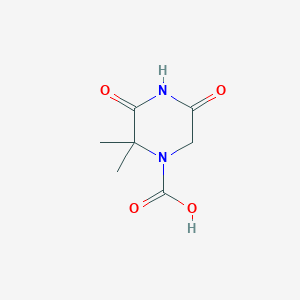
![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
![4-[(4-Methylphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14182366.png)
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)

![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
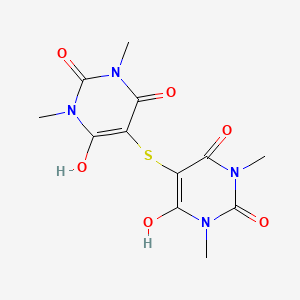
![4-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14182406.png)
